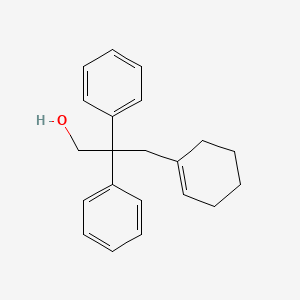

3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol

Description

3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol is a tertiary alcohol featuring a cyclohexenyl substituent and two phenyl groups at the C2 position. These analogs are synthesized via transition-metal-catalyzed reactions, yielding products with varying polarities and stability due to substituent differences.

Properties

Molecular Formula |

C21H24O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-(cyclohexen-1-yl)-2,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C21H24O/c22-17-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h2-3,6-10,12-15,22H,1,4-5,11,16-17H2 |

InChI Key |

HSPTVBLKXHAKNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)CC(CO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol typically involves the reaction of cyclohexene with diphenylmethanol under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the cyclohexene to the diphenylmethanol, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The propargyl alcohol derivatives (2ab, 2a) exhibit lower yields compared to allyl acetate (33), likely due to steric hindrance from diphenyl groups .

- Cyclohexenyl vs. Cyclopentyl : Replacing cyclohexenyl with cyclopentyl (2z) reduces yield (58% vs. 68–82%), suggesting cyclohexenyl stabilizes intermediates during synthesis .

- Polarity : Higher Rf values (e.g., 0.6 for compound 33) correlate with reduced polarity due to ester groups, while propargyl alcohols (Rf = 0.25) are more polar .

Spectroscopic and Computational Analysis

- NMR and HRMS : Propargyl derivatives (2ab, 2a) show distinct ¹H NMR signals for the cyclohexenyl protons (δ 5.5–5.7 ppm) and aromatic protons (δ 7.2–7.4 ppm). The Cl-substituted 2a displays a downfield shift in HRMS due to the electronegative chlorine .

- Crystal Packing: In imidazolidinone derivatives (e.g., ), cyclohexenyl rings exhibit positional disorder, suggesting conformational flexibility. This contrasts with rigid propargyl alcohols, which may adopt planar geometries due to alkyne linearity .

Biological Activity

3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, anti-inflammatory properties, and other pharmacological activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexene ring and two phenyl groups attached to a propanol backbone, which may contribute to its biological properties.

Cytotoxicity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related diphenylpropanones have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with lower toxicity to normal cells.

Table 1: Cytotoxic Effects of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-(2-morpholinoethoxy)phenyl)-1... | MCF-7 | < 10 | |

| 1-(4-methoxyphenyl)-3-(phenylthio)... | MCF-7 | < 15 | |

| 3-(Cyclohex-1-en-1-yl)-2,2-diphenyl... | TBD | TBD | TBD |

These findings suggest that structural modifications can enhance the cytotoxic efficacy against cancer cells.

Anti-inflammatory Activity

Compounds derived from diphenylpropane structures have been studied for their anti-inflammatory properties. In particular, derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Table 2: COX Inhibition Data

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| (E)-1-(4-methanesulfonamidophenyl)... | 22.2 | 0.3 | >60 | |

| (E)-1-(4-azidophenyl)-3-(4-methylp... | TBD | TBD | TBD | TBD |

The selectivity for COX-2 over COX-1 is particularly valuable for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Case Studies

A notable case study involved the synthesis and evaluation of various diphenylpropanone derivatives. The study found that specific modifications to the phenyl rings significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This highlights the importance of structure-activity relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.